molecular formula C7H5ClNNaO5S B12656881 Sodium 4-chloro-5-nitrotoluene-3-sulphonate CAS No. 71501-32-1

Sodium 4-chloro-5-nitrotoluene-3-sulphonate

Cat. No.: B12656881
CAS No.: 71501-32-1
M. Wt: 273.63 g/mol
InChI Key: GQZBJDARSGYLNM-UHFFFAOYSA-M
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Description

Sodium 4-chloro-5-nitrotoluene-3-sulphonate is an organic compound with the molecular formula C7H5ClNNaO5S. It is a derivative of toluene, where the methyl group is substituted with a sulfonate group, and the benzene ring is further substituted with chlorine and nitro groups. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-chloro-5-nitrotoluene-3-sulphonate typically involves multiple steps:

    Nitration: Toluene is nitrated to form nitrotoluene using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The nitrotoluene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride.

    Sulfonation: The chloronitrotoluene undergoes sulfonation with sulfur trioxide or oleum to introduce the sulfonate group.

    Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-5-nitrotoluene-3-sulphonate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-amino-5-chlorotoluene-3-sulphonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-chloro-5-nitrobenzoic acid-3-sulphonate.

Scientific Research Applications

Sodium 4-chloro-5-nitrotoluene-3-sulphonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 4-chloro-5-nitrotoluene-3-sulphonate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the nitro and sulfonate groups, which make the benzene ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Sodium 4-chloro-5-nitrotoluene-3-sulphonate can be compared with other similar compounds such as:

    Sodium 4-chloro-3-nitrotoluene-5-sulphonate: Similar structure but different positions of the substituents.

    Sodium 4-nitrotoluene-3-sulphonate: Lacks the chlorine substituent.

    Sodium 4-chloro-5-nitrobenzoate: Contains a carboxylate group instead of a sulfonate group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

71501-32-1

Molecular Formula

C7H5ClNNaO5S

Molecular Weight

273.63 g/mol

IUPAC Name

sodium;2-chloro-5-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C7H6ClNO5S.Na/c1-4-2-5(9(10)11)7(8)6(3-4)15(12,13)14;/h2-3H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

GQZBJDARSGYLNM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])Cl)[N+](=O)[O-].[Na+]

Origin of Product

United States

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